molecular formula C27H23BrN2O3 B3560838 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one

6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one

Cat. No.: B3560838
M. Wt: 503.4 g/mol
InChI Key: QMIYMMXIWXNODJ-UHFFFAOYSA-N
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Description

6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a diphenylmethyl group attached to a piperazine ring, and a carbonyl group at the 1st position of the piperazine ring. The chromen-2-one core structure is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.

Preparation Methods

The synthesis of 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Piperazine Derivatization: The diphenylmethyl group is introduced to the piperazine ring through a nucleophilic substitution reaction. This can be done by reacting diphenylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reaction: The final step involves coupling the brominated chromen-2-one with the diphenylmethylpiperazine derivative. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling or Heck reaction to form carbon-carbon bonds with various aryl or vinyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biochemical processes.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, leading to changes in cellular signaling and function.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes, thereby affecting cellular behavior and function.

Comparison with Similar Compounds

6-bromo-3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    6-bromo-2H-chromen-2-one: This compound lacks the diphenylmethylpiperazine moiety and may exhibit different biological activities and chemical reactivity.

    3-[4-(diphenylmethyl)piperazine-1-carbonyl]-2H-chromen-2-one: This compound lacks the bromine atom at the 6th position, which may affect its chemical properties and biological activities.

    6-bromo-3-[4-(methyl)piperazine-1-carbonyl]-2H-chromen-2-one: This compound has a methyl group instead of a diphenylmethyl group, which may result in different pharmacological profiles and applications.

Properties

IUPAC Name

3-(4-benzhydrylpiperazine-1-carbonyl)-6-bromochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23BrN2O3/c28-22-11-12-24-21(17-22)18-23(27(32)33-24)26(31)30-15-13-29(14-16-30)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,25H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIYMMXIWXNODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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